molecular formula C20H12FNO2 B2923477 6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 442567-72-8

6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione

Cat. No. B2923477
CAS RN: 442567-72-8
M. Wt: 317.319
InChI Key: SDWJSRVILDMLOB-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione is a chemical compound that belongs to the class of benzodiazepines. It is commonly known as Flubromazepam and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Novel fluorinated cyclic nanomeric systems containing 1,2,4-triazine moiety have been synthesized, showcasing potential as Cyclin-dependent kinase 2 (CDK2) inhibitors for tumor cells, including a derivative from the interaction between 5,6-bis(4-fluorophenyl)-1,2,4-triazine-3-thiol with 2,6-diaminopyridine followed by ring closure reaction with diethyl oxalate. This indicates the compound's role in protecting DNA from damage and its potential application in cancer treatment due to its inhibitory activity against CDK2 (W. A. Bawazir, R. -Rahman, 2020).

Heterocyclic Chemistry

The preparation of seven-membered heterocycles from reactions involving ortho-bifunctional benzenes and F-2-methyl-2-pentene has been reported, leading to the synthesis of derivatives such as 1,5-benzodioxepin and 1,5-benzodiazepin-2-one. This highlights the versatility of the fluorophenylbenzazepine framework in synthesizing complex heterocyclic structures, contributing to the field of heterocyclic chemistry and potentially expanding the utility of such compounds in pharmaceutical applications (MarutaMasamichi et al., 1979).

Antimicrobial Analog Synthesis

Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity. The inclusion of a fluorine atom at the 4th position of the benzoyl group in these compounds is essential for enhancing their antimicrobial effectiveness. This underscores the importance of fluorophenylbenzazepine derivatives in developing new antimicrobial agents (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).

Molecular Geometry and Quantum Chemical Studies

The study of molecular geometry, vibrational frequencies, and the determination of absorption wavelength, oscillator strength, polarizability, and hyperpolarizability of 7-chloro-1 methyl-5-phenyl-1,5-dihydro-benzo[1,4]diazepine-2,4-dione provides insights into the physical and chemical properties of these compounds. This research contributes to our understanding of the electronic structure and potential applications of fluorophenylbenzazepine derivatives in materials science (B. Sylaja, S. Gunasekaran, S. Srinivasan, 2016).

properties

IUPAC Name

6-(4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWJSRVILDMLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione

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